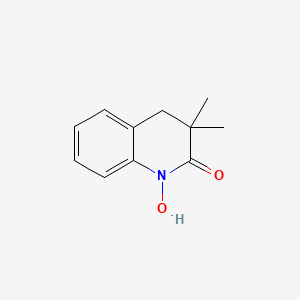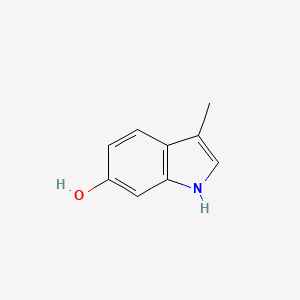
3-methyl-1H-indol-6-ol
概要
説明
3-methyl-1H-indol-6-ol is a chemical compound with the molecular formula C9H9NO and a molecular weight of 147.17 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a combination of a benzene ring and a pyrrole ring, with a methyl group attached to the third carbon atom and a hydroxyl group attached to the sixth carbon atom .科学的研究の応用
Corrosion Inhibition
3-Methyl-1H-indol-6-ol and its derivatives have applications in corrosion inhibition. A study explored the influence of 3-amino alkylated indoles on mild steel corrosion in HCl solutions. These compounds showed high inhibition efficiency, indicating their potential as corrosion inhibitors (Verma et al., 2016).
Synthetic Chemistry
Synthetic applications of similar indole derivatives are evident in the formation of esters and other compounds. For example, alkyl 3-(2-aminoethyl)-1H-indole-2-acetates were synthesized starting from methyl 1H-indole-2-acetate, showcasing the versatility of these compounds in synthetic chemistry (Mahboobi & Bernauer, 1988).
Organometallic Chemistry
In organometallic chemistry, 1-methyl-1H-indoles have been used to create carbene complexes with platinum. These complexes have potential applications in catalysis and material sciences (Tollari et al., 2000).
Marine Biology and Bioactivity
A new alkaloid, 3-((6-methylpyrazin-2-yl)methyl)-1H-indole, was discovered in a deep-sea actinomycete. This compound displayed weak antimicrobial activity and no cytotoxicity, indicating its potential for further biological and pharmacological studies (Yang et al., 2012).
Novel Syntheses in Medicinal Chemistry
The development of new synthetic routes for 3-methyl indoles, which have wide-ranging biological activity, demonstrates the significance of these compounds in medicinal chemistry. A study presented an efficient method for synthesizing 3-methyl indoles and 3-methyl indoline-2-ols (Hochberger-Roa et al., 2022).
Antifungal and Antimalarial Research
Prenylindoles isolated from Tanzanian Monodora and Isolona species showed antifungal and antimalarial activities. This highlights the potential use of indole derivatives in the development of new antifungal and antimalarial agents (Nkunya et al., 2004).
Catalysis and Organic Synthesis
Studies on platinum-catalyzed reactions involving indoles demonstrate the role of this compound derivatives in facilitating various organic syntheses. Such reactions can yield important organic compounds and intermediates for further chemical transformations (Bhuvaneswari et al., 2007).
Carbohydrate Chemistry
1H-indol-3-yl glycosides, including derivatives of this compound, are used in the histochemical detection of glycosidase activity. This is crucial for in vivo screening and rapid testing of biocatalysts (Böttcher et al., 2018).
Bioorganic Research
The aminoethyl-substituted indole-3-acetic acids, related to this compound, are used in creating immobilized and carrier-linked forms of indole-3-acetic acid. These are important in the study of auxins in plants and their metabolites in other organisms (Ilić et al., 2005).
Transition Metal Complexes
The ligand derived from 1H-indol-3-yl was used to produce metal ion complexes, demonstrating the potential of indole derivatives in creating new metal complexes with various applications in chemistry and material science (Al-Daffaay, 2022).
作用機序
Target of Action
3-Methyl-1H-indol-6-ol, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds useful in the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular function . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . Indole can be converted into indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Changes in the gut microbiota could potentially affect the production and action of indole derivatives.
生化学分析
Biochemical Properties
The biochemical properties of 3-methyl-1H-indol-6-ol are largely derived from its indole core. Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
This compound, like other indole derivatives, can have significant effects on various types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, indole derivatives have been reported to show inhibitory activity against influenza A .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can vary depending on the specific biochemical context and the other molecules present.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolism of tryptophan, an essential amino acid . It can be converted into indoleacryloyl glycine in the liver .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can be influenced by various factors. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
3-methyl-1H-indol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-5-10-9-4-7(11)2-3-8(6)9/h2-5,10-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSWRCGZBWBXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316777 | |
| Record name | 6-Hydroxyskatole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-89-9 | |
| Record name | 6-Hydroxyskatole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxyskatole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
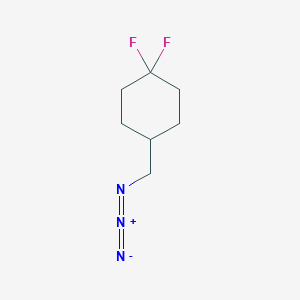
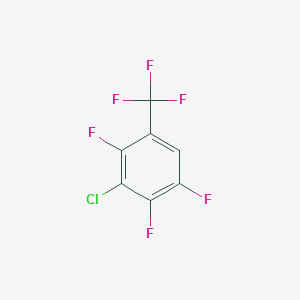
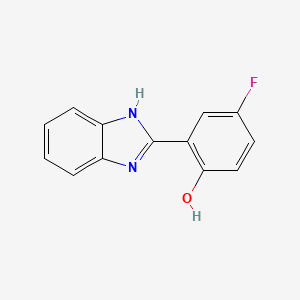
![5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B3082364.png)


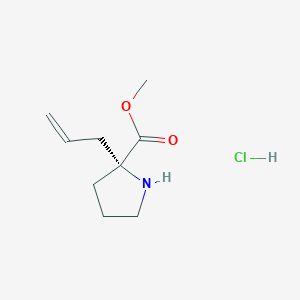
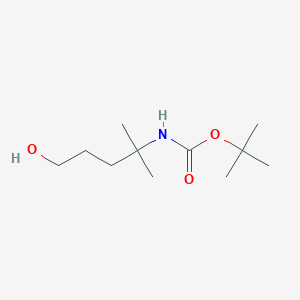
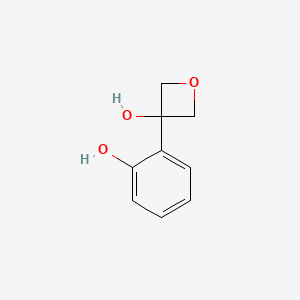
![N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide](/img/structure/B3082395.png)
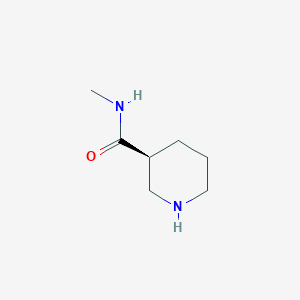
![4-[(Butylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B3082426.png)
![1-Bromo-2-[chloro(difluoro)methoxy]benzene](/img/structure/B3082435.png)
